8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

概要

説明

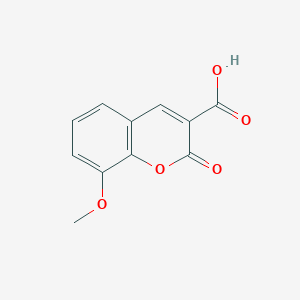

8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、クマリン類に属する化学化合物です。 分子式はC11H8O5で、分子量は220.18 g/molです 。 この化合物は、8位にメトキシ基、3位にカルボン酸基を持つクロメン環系を含む独特の構造で知られています .

2. 製法

合成経路と反応条件

8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、様々な化学反応によって合成することができます。 一般的な方法の1つは、制御された条件下で、8-メトキシ-2-オキソ-2H-クロメンと適切なカルボキシル化剤を反応させる方法です 。 この反応には通常、触媒と特定の温度および圧力条件が必要で、高い収率と純度が得られます。

工業生産方法

8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸の工業生産は、多くの場合、効率を最大化しコストを最小限に抑えるために最適化された反応条件を用いた大規模合成で行われます。 このプロセスには、最終製品を純粋な形で得るための精製、結晶化、乾燥などの工程が含まれる場合があります .

3. 化学反応解析

反応の種類

8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、次のような様々な化学反応を起こします。

酸化: この化合物は、使用される試薬や条件に応じて、様々な誘導体に酸化されます。

還元: 還元反応は、クロメン環またはカルボン酸基を変性させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、酸化によって様々なカルボキシル化またはヒドロキシル化誘導体が生成される可能性があり、還元によってアルコールまたは化合物の他の還元された形態が生成される可能性があります .

4. 科学研究への応用

8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、科学研究において幅広い用途を持っています。

化学: 様々なクマリン誘導体や他の複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗酸化作用など、潜在的な生物活性について研究されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果を調べるための研究が進行中です。

準備方法

Synthetic Routes and Reaction Conditions

8-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be synthesized through various chemical reactions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene with a suitable carboxylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

8-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the chromene ring or the carboxylic acid group.

Substitution: Substitution reactions can occur at the methoxy group or other positions on the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce alcohols or other reduced forms of the compound .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of coumarin compounds, including 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, exhibit potential anticancer properties. A study highlighted its selective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. The compound was shown to induce apoptosis in cancer cell lines such as HeLa with an IC50 value of approximately 9.43 μM .

2. Antimicrobial Properties

Coumarin derivatives have been investigated for their antimicrobial activity. The structure of this compound allows for interactions with microbial enzymes, potentially leading to the development of new antibiotics .

Photochemical Applications

1. Photoinitiators in Polymer Chemistry

this compound serves as a photoinitiator in the synthesis of polymers. Its ability to absorb UV light and initiate radical polymerization makes it valuable in manufacturing processes that require light-sensitive materials .

2. Fluorescent Probes

The compound has been utilized in the design of fluorescent probes for biological imaging. Its fluorescence properties enable it to be used in tracking cellular processes and studying enzyme activities, particularly in the context of HDAC inhibition .

Synthesis and Chemical Reactions

1. Synthetic Intermediate

As a versatile synthetic intermediate, this compound is employed in the synthesis of various organic compounds. It can undergo reactions such as esterification and amidation, facilitating the creation of more complex molecular architectures .

2. Green Chemistry Approaches

Recent studies have adopted green chemistry principles to synthesize coumarin derivatives, including this compound. These methods aim to minimize environmental impact while maximizing yield and efficiency .

Case Study 1: Anticancer Activity Assessment

In a comparative study on various coumarin derivatives, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates, confirming its potential as an anticancer agent .

Case Study 2: Photoinitiator Efficiency

A recent investigation into the efficiency of various photoinitiators revealed that formulations containing this compound showed improved polymerization rates under UV light compared to traditional initiators. This finding supports its application in industrial settings where rapid curing is essential .

作用機序

8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が関与しています。 例えば、特定の酵素を阻害したり、炎症や細胞増殖に関与するシグナル伝達経路を調節したりする可能性があります。 具体的な分子標的や経路は、特定の生物学的状況や用途によって異なる場合があります .

6. 類似化合物の比較

類似化合物

クマリン: メトキシ基やカルボン酸基を持たない、同様のクロメン環構造を持つ親化合物。

7-ヒドロキシクマリン: 7位にヒドロキシ基を持つ誘導体。

4-メチルウンベリフェロン: 4位にメチル基、7位にヒドロキシ基を持つクマリン誘導体.

独自性

8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、その特定の置換パターンによって独特であり、化学的および生物学的に異なる特性を与えています。

類似化合物との比較

Similar Compounds

Coumarin: A parent compound with a similar chromene ring structure but lacking the methoxy and carboxylic acid groups.

7-hydroxycoumarin: A derivative with a hydroxyl group at the 7th position.

4-methylumbelliferone: A coumarin derivative with a methyl group at the 4th position and a hydroxyl group at the 7th position.

Uniqueness

8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 220.18 g/mol. The compound features a chromene core, characterized by a methoxy group at the 8-position and a carboxylic acid group at the 3-position, which are crucial for its biological activity.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell membranes and inhibit enzyme activity essential for bacterial survival .

- Antioxidant Properties : The compound has demonstrated significant antioxidant effects, scavenging free radicals and reducing oxidative stress in cellular models. This property is vital for protecting cells from damage and has implications in aging and chronic diseases .

- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves modulation of cell cycle regulators and induction of apoptosis .

- Anti-inflammatory Effects : The compound has been found to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects .

- Gene Expression Modulation : The compound has been shown to influence gene expression related to cell proliferation and apoptosis, particularly through interactions with cyclin-dependent kinases and tumor suppressor genes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Coumarin | Basic chromene structure | Lacks additional functional groups; primarily known for fluorescence |

| 7-Hydroxycoumarin | Hydroxyl group at the 7th position | Exhibits different biological activities |

| 4-Methylumbelliferone | Methyl group at the 4th position | Known for specific fluorescent properties |

| 8-Methoxy-coumarin | Methoxy group at the 8th position | Primarily studied for its fluorescent characteristics |

Case Studies

- Anticancer Activity Study : A study evaluated the effects of this compound on human breast cancer cell lines (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 μM, with associated increases in p21 expression, suggesting a role in cell cycle arrest .

- Antioxidant Efficacy Assessment : An experimental model using human fibroblast cells treated with hydrogen peroxide showed that pre-treatment with the compound led to reduced oxidative damage markers, demonstrating its potential as a protective agent against oxidative stress .

特性

IUPAC Name |

8-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAPWVZFUHJZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283980 | |

| Record name | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-20-6 | |

| Record name | 3-Carboxy-8-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBOXY-8-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GK9E9M6VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。